N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide
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Overview
Description
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide, also known as GM-3, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. GM-3 is a derivative of the natural product, honokiol, which is found in the bark of the Magnolia tree.
Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives are a significant class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They exhibit many pharmacological properties such as anti-inflammatory , anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They help in preventing the corrosion of metals, thus increasing their lifespan and durability .
Material Science
In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.
Antimicrobial Properties
Thiophene derivatives show antimicrobial properties . They can be used to fight against various bacterial and fungal infections .
Analgesic and Anti-inflammatory Properties
Thiophene derivatives have been reported to possess analgesic and anti-inflammatory properties . They can be used in the treatment of pain and inflammation .
Antihypertensive Properties
Thiophene derivatives also exhibit antihypertensive properties . They can be used in the management of high blood pressure .
Antitumor Activity
Thiophene derivatives have been found to show antitumor activity . They can be used in the treatment of various types of cancer .
Mechanism of Action
Target of Action
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide is a thiophene-based analog . Thiophene derivatives have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene derivatives can interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
It is known that thiophene derivatives can have various effects at the molecular and cellular level due to their diverse pharmacological properties .
properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-11-15(18,13-5-3-2-4-6-13)10-16-14(17)12-7-8-20-9-12/h2-9,18H,10-11H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFBJBVKDXUDES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=CSC=C1)(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide |
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